Ethyl 2-hydroxyhexanoate
Description
Overview of Ester Chemistry and Hydroxy Esters in Academic Contexts
Esters are a fundamental class of organic compounds derived from the reaction of an acid and an alcohol, a process known as esterification. wikipedia.orgebsco.com This functional group, characterized by a carbonyl group bonded to an oxygen atom which is in turn bonded to another carbon chain, is widespread in nature and industry. wikipedia.orgpressbooks.pub In an academic context, esters are studied for their diverse roles and reactions. They are responsible for the natural fragrances and flavors of many fruits and flowers, such as the pineapple aroma of methyl butanoate. pressbooks.pub Furthermore, esters like glycerides form the basis of animal fats and vegetable oils. libretexts.org The reactivity of esters is a significant area of study, encompassing hydrolysis back to a carboxylic acid and an alcohol (saponification when base-promoted), reduction to alcohols or aldehydes, and reaction with organometallic compounds to form tertiary alcohols. libretexts.org
Hydroxy esters are a specific subclass of esters that contain a hydroxyl (-OH) group in their structure. Depending on the position of the hydroxyl group relative to the ester, they are classified as alpha (α), beta (β), or gamma (γ) hydroxy esters, and so on. ucla.edu These bifunctional molecules are of considerable interest in synthetic organic chemistry because the two functional groups allow for a wide range of chemical transformations. researchgate.net They serve as versatile building blocks and key intermediates in the synthesis of complex and biologically important molecules, including β-lactams, pheromones, and carotenoids. researchgate.net Research in this area focuses on developing efficient and stereoselective methods for their synthesis, such as the Reformatsky reaction, aldol (B89426) reactions, and catalytic hydrogenations. organic-chemistry.orgacs.org
Significance of Ethyl 2-Hydroxyhexanoate in Research Disciplines
This compound, an α-hydroxy ester, holds specific importance across several research disciplines due to its unique structural features and reactivity. Its chemical formula is C8H16O3, and it is the ethyl ester of 2-hydroxyhexanoic acid. ontosight.ai
In Synthetic Organic Chemistry , this compound serves as a valuable starting material and intermediate. A notable application is its use in the stereospecific synthesis of other functionalized molecules, such as 2-fluorohexanoic acid. chemicalbook.com The presence of a chiral center at the carbon bearing the hydroxyl group makes it a target for studies in asymmetric synthesis. Research has been conducted on the enantioselective transesterification of this compound using lipase (B570770) catalysts, highlighting its role in the development and evaluation of biocatalytic methods. chemicalbook.com
In the field of Food Chemistry and Oenology , this compound is studied for its contribution to the aroma and flavor profiles of beverages, particularly wine. researchgate.net Although sometimes not present in concentrations high enough to directly impact aroma, it can have a synergistic effect, enhancing the perception of fruity notes like blackberry and fresh fruit. researchgate.net Research in this area involves chiral gas chromatography to analyze the distribution of its enantiomers (R and S forms) in different types of wines, which can vary with aging and origin. researchgate.net
The compound is also relevant in Flavor and Fragrance Research . It is described as a clear, colorless liquid with a characteristic fruity and green odor. chemicalbook.comthegoodscentscompany.com This has led to its use as a fragrance and flavoring agent in various consumer products. ontosight.ai Academic and industrial research focuses on synthesizing and characterizing such compounds to meet the demand for new and effective flavor and fragrance components. echemi.com
Current Research Landscape and Future Directions for this compound
The current research landscape for hydroxy esters, including this compound, is vibrant and focused on sustainability, efficiency, and the synthesis of high-value molecules. A significant trend is the development of chemoenzymatic and biocatalytic synthesis methods to produce enantiomerically pure hydroxy esters. These green chemistry approaches are sought after for their high selectivity and mild reaction conditions.
Recent studies continue to explore the utility of hydroxy esters as key intermediates. For instance, β-hydroxy esters are being used as precursors in the total synthesis of complex natural products like Octalactins A and B, demonstrating their ongoing importance in constructing intricate molecular architectures. researchgate.net Research is also directed towards creating libraries of related compounds, such as fatty acid esters of hydroxy fatty acids (FAHFAs), for structure-activity relationship (SAR) studies to discover new bioactive lipids. mdpi.com
Future research on this compound and related compounds is likely to follow several promising directions:
Expansion of Synthetic Utility : Further exploration of its role as a chiral building block in the asymmetric synthesis of pharmaceuticals and other biologically active compounds.
Advanced Biocatalysis : The design and engineering of novel enzymes and microorganisms for more efficient and selective synthesis of specific enantiomers of this compound and its derivatives.
Materials Science : Investigating the potential incorporation of this and other hydroxy esters into biodegradable polymers and other functional materials, leveraging the reactivity of both the ester and hydroxyl groups.
Metabolomics and Systems Biology : Deeper investigation into the biological roles and metabolic pathways of hydroxy esters found in natural products like wine, which could reveal new insights into their synergistic effects and biochemical significance. researchgate.net
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C8H16O3 | chemicalbook.combuyersguidechem.com |
| Molecular Weight | 160.21 g/mol | ontosight.aibuyersguidechem.com |
| Appearance | Clear colorless to pale yellow liquid | ontosight.aichemicalbook.comthegoodscentscompany.com |
| Odor | Fruity, green | chemicalbook.comthegoodscentscompany.com |
| Boiling Point | 195 °C (at 760 mmHg) | chemicalbook.com |
| 80-83 °C (at 11 mmHg) | thegoodscentscompany.combuyersguidechem.com | |
| Density | 0.967 g/mL (at 25 °C) | chemicalbook.combuyersguidechem.com |
| Refractive Index | 1.425 (at 20 °C) | chemicalbook.comthegoodscentscompany.com |
| Flash Point | 210 °F / 97.78 °C | chemicalbook.comthegoodscentscompany.com |
| CAS Number | 52089-55-1 | chemicalbook.combuyersguidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-7(9)8(10)11-4-2/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYSSTRVUMCKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966448 | |
| Record name | Ethyl 2-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52089-55-1, 6946-90-3 | |
| Record name | Ethyl 2-hydroxyhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52089-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl dl-2-hydroxycaproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-hydroxyhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052089551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-hydroxyhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl 2 Hydroxyhexanoate
Chemoenzymatic and Biocatalytic Synthesis Approaches
The quest for enantiomerically pure compounds has driven the development of sophisticated synthesis routes. Chemoenzymatic and biocatalytic methods have emerged as powerful tools for producing chiral molecules like ethyl 2-hydroxyhexanoate with high efficiency and stereoselectivity. These approaches leverage the inherent selectivity of enzymes to catalyze specific reactions under mild conditions.
Enantioselective Transesterification Catalyzed by Lipase (B570770)
Lipases are widely employed enzymes in organic synthesis due to their stability, broad substrate specificity, and ability to function in non-aqueous media. The enantioselective transesterification of racemic this compound using lipase is a prominent method for obtaining its enantiopure forms. chemicalbook.comchemdad.com In this process, the lipase selectively catalyzes the acylation of one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one.
The reaction typically involves an acyl donor, such as an ester or an acid anhydride, and an organic solvent. The choice of lipase, acyl donor, and solvent significantly influences the reaction's enantioselectivity and yield. For instance, lipases from Candida species are often effective for this transformation. researchgate.netresearchgate.net The optical purity of the products is a critical parameter, and this method can yield products with considerable optical purity. researchgate.net
Biochemical Reduction of Ketone Precursors for Chiral this compound Synthesis
An alternative and highly effective strategy for synthesizing chiral this compound involves the asymmetric reduction of its corresponding ketoester precursor, ethyl 2-oxohexanoate (B1239944). This transformation is often achieved using biocatalysts, such as whole microbial cells or isolated enzymes, which can deliver the desired enantiomer with high precision.
Whole-cell bioreductions using microorganisms like the yeast Pichia methanolica have proven to be effective for the enantioselective reduction of ketoesters. researchgate.net For the synthesis of related chiral hydroxy esters, such as ethyl (S)-5-hydroxyhexanoate, reduction of the corresponding ketoester using Pichia methanolica SC 16116 has been shown to produce the (S)-alcohol with high yields (80-90%) and excellent enantiomeric excess (>95%). researchgate.netmdpi.com This approach benefits from the presence of ketoreductases within the microbial cells and the inherent machinery for cofactor regeneration, which is essential for the reduction process. researchgate.net
Enzymatic resolution provides another avenue to separate enantiomers of this compound. These techniques rely on the differential reaction rates of a lipase with the two enantiomers of a racemic mixture.
One such method is enzymatic succinylation. In a related example, racemic 5-hydroxyhexanenitrile was resolved via enzymatic succinylation using an immobilized lipase. researchgate.netmdpi.com This process led to the formation of the hemisuccinate of the (R)-enantiomer, leaving the desired (S)-alcohol with a high enantiomeric excess. researchgate.netmdpi.com This principle can be applied to other racemic alcohols. Chemical modifications like succinylation alter the properties of the molecule by converting amino groups to anionic residues, which can aid in separation. upertis.ac.id
Enzymatic hydrolysis of a racemic ester is another common resolution strategy. For instance, the hydrolysis of racemic 5-acetoxyhexanenitrile using Candida antarctica lipase resulted in the selective hydrolysis of the R-isomer, leaving the unreacted (S)-acetoxy derivative with a high yield and enantiomeric excess. researchgate.netmdpi.com Similarly, Pseudomonas lipase has been used for the enantioselective hydrolysis of racemic ethyl 2-fluorohexanoate, demonstrating the broad applicability of this technique. orgsyn.org
Optimization of Enzymatic Synthesis Parameters
To maximize the efficiency and yield of enzymatic reactions, it is crucial to optimize various reaction parameters. The concentration of the substrate is a key factor that can significantly impact the activity of the enzyme.
The initial rate of an enzymatic reaction often increases with substrate concentration up to a certain point. However, at very high concentrations, substrate inhibition can occur, leading to a decrease in the reaction rate. mdpi.comresearchgate.net This phenomenon has been observed in various lipase-catalyzed reactions. For example, in the synthesis of ethyl hexanoate (B1226103), high concentrations of hexanoic acid were found to inhibit the lipase from Rhizomucor miehei. researchgate.net Similarly, in the lipase-catalyzed synthesis of DHA/EPA ethyl esters, an inhibitory effect was noted at high concentrations of the acid substrate. mdpi.com
The optimal substrate concentration for maximum ester synthesis is often determined experimentally. For the synthesis of ethyl hexanoate using an immobilized Rhizomucor miehei lipase, a substrate concentration of 0.5 M (at an equimolar ratio) was found to be optimal. researchgate.net In studies involving the synthesis of ethyl butyrate, maximum transesterification was achieved at a lower substrate concentration of 0.05 M, with higher concentrations leading to decreased yields. nih.gov The inhibitory effect of high substrate concentrations is a critical consideration for scaling up enzymatic processes for industrial production.
Table 1: Microbial Reduction of Ketoesters
| Microorganism | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| Pichia methanolica SC 16116 | Ethyl 5-oxohexanoate | Ethyl (S)-5-hydroxyhexanoate | 80-90% | >95% | researchgate.netmdpi.com |
| Pichia methanolica SC 16116 | 5-Oxohexanenitrile | 5-(S)-hydroxyhexanenitrile | 80-90% | >95% | researchgate.netmdpi.com |
Table 2: Enzymatic Resolution of Racemic Compounds
| Racemic Substrate | Enzyme/Method | Product(s) | Yield | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| 5-Hydroxyhexanenitrile | Immobilized Lipase PS-30 (Succinylation) | (S)-5-hydroxyhexanenitrile | 34% | >99% | researchgate.netmdpi.com |
| 5-Acetoxyhexanenitrile | Candida antarctica Lipase (Hydrolysis) | (S)-5-acetoxyhexanenitrile | 42% | >99% | researchgate.netmdpi.com |
Temperature Effects on Enzyme Deactivation
The enzymatic synthesis of esters like this compound is highly sensitive to temperature. While higher temperatures can increase reaction rates, they also risk the thermal deactivation of the enzyme, leading to a loss of catalytic activity.
In the enzymatic synthesis of ethyl hexanoate using an immobilized lipase from Rhizomucor miehei, optimal temperatures were found to be in the range of 45–55 °C. researchgate.net Temperatures exceeding 60 °C resulted in the deactivation of the enzyme. researchgate.net Similarly, in the polymerization of ε-caprolactone catalyzed by Novozyme-435, temperatures above 90 °C led to protein denaturation and deactivation. acs.org However, for this specific reaction, 90 °C was determined to be the optimal temperature for the rate of monomer conversion. acs.org
The stability of enzymes at various temperatures is a critical factor. For instance, a lipase from Sporisorium reilianum SRZ2 (SRL) demonstrated excellent thermostability, retaining over 79% of its initial activity after being incubated at 60°C for 72 hours. researchgate.net In contrast, studies on the degradation of polyhydroxyalkanoates (PHA) showed that the reaction rate for lipase-catalyzed degradation was similar at both 40 and 60°C. nih.gov
Table 1: Effect of Temperature on Enzymatic Reactions
| Enzyme/System | Substrate(s) | Optimal Temperature (°C) | Observations |
|---|---|---|---|
| Immobilized Rhizomucor miehei lipase | Hexanoic acid, Ethanol | 45–55 | Deactivation observed at >60 °C. researchgate.net |
| Novozyme-435 | ε-caprolactone | 90 | Protein denaturation and deactivation occurred at >90 °C. acs.org |
Inhibition Kinetics by Substrate Concentration
High concentrations of substrates can lead to the inhibition of enzymatic activity, a phenomenon crucial to understand for optimizing biocatalytic processes.
In the synthesis of ethyl hexanoate using Rhizomucor miehei lipase (RML), it was observed that hexanoic acid concentrations exceeding 0.5 M inhibited the lipase's activity. researchgate.net However, the other substrate, ethyl caprate, did not show any inhibitory effect even at higher molar concentrations. researchgate.net This substrate-specific inhibition is a key consideration in determining the optimal reactant ratios. The initial rate of esterification was found to decrease at higher total substrate concentrations (3.0-4.0 mol·L⁻¹), which is a commonly reported inhibitory effect. researchgate.net
The kinetic parameters for the enzymatic synthesis of ethyl hexanoate have been determined, providing a quantitative understanding of the substrate interactions with the enzyme. The Michaelis-Menten constant (KM) for the ester was 0.0135 M, and for the acid was 0.08466 M. The inhibition constant (Ki) for the ester was 3.07 M, while for the acid it was significantly lower at 0.550 M, indicating stronger inhibition by the acid substrate. researchgate.net The maximum reaction velocity (Vmax) was determined to be 1.861 µmol min⁻¹ mg⁻¹ of enzyme. researchgate.net
Table 2: Apparent Kinetic Parameters for Ethyl Hexanoate Synthesis
| Parameter | Value | Unit |
|---|---|---|
| KM (ester) | 0.0135 | M |
| KM (acid) | 0.08466 | M |
| Ki (ester) | 3.07 | M |
| Ki (acid) | 0.550 | M |
| Vmax | 1.861 | µmol min⁻¹ mg⁻¹ enzyme |
Data sourced from a study on immobilized Rhizomucor miehei lipase. researchgate.net
Novel Chemical Synthesis Routes
Recent advancements in chemical synthesis have opened new avenues for the preparation of this compound and related compounds, focusing on stereospecificity and process efficiency.
Stereospecific Synthesis of Related Fluorohexanoic Acids Utilizing this compound as Starting Material
This compound serves as a key starting material for the stereospecific synthesis of other valuable chiral molecules. chemdad.comchemicalbook.com One notable application is in the preparation of (R)-2-fluorohexanoic acid ethyl ester. chemsrc.com A procedure for creating enantiomerically pure ethyl (R)- and (S)-2-fluorohexanoate involves an enzyme-catalyzed kinetic resolution. orgsyn.org This highlights the importance of this compound in accessing chiral fluoro-organic compounds.
Continuous Flow Synthesis Methodologies for Related Compounds (e.g., Ethyl Diazoacetate Intermediates)
Continuous flow technology offers significant advantages for the synthesis of potentially hazardous or unstable intermediates, such as ethyl diazoacetate (EDA). EDA is a versatile reagent used in various chemical transformations, including the synthesis of β-keto esters and β-hydroxy-α-diazocarbonyl compounds, which are structurally related to hydroxy esters. researchgate.netbeilstein-journals.org
The synthesis of EDA has been successfully demonstrated in a continuous-flow microreactor system. researchgate.netbeilstein-journals.org This approach involves the diazotization of glycine (B1666218) ethyl ester using sodium nitrite (B80452) in a biphasic system. researchgate.netbeilstein-journals.org The use of microreactors enhances safety by minimizing the volume of the explosive diazo compound at any given time and allows for precise control over reaction parameters like residence time and temperature. researchgate.net Optimization of this process has led to a production yield of approximately 20 g of EDA per day from a microreactor with an internal volume of just 100 μL. researchgate.netbeilstein-journals.org Such continuous-flow methods could be adapted for the synthesis of other α-substituted esters, potentially including derivatives of this compound. The Roskamp reaction, which utilizes ethyl diazoacetate for chain extension to form β-keto esters, has also been adapted to catalytic continuous-flow methodologies. mdpi.com
Transesterification Reactions
Transesterification is a fundamental reaction for the synthesis and modification of esters, including this compound. This process can be catalyzed by both homogeneous and heterogeneous acid catalysts.
Homogeneous and Heterogeneous Acid Catalysis
Homogeneous catalysts, which are in the same phase as the reactants, are effective for transesterification. savemyexams.com For example, in the transesterification of glycerol (B35011) with ethyl acetate, homogeneous acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) have shown high efficacy, with H₂SO₄ leading to complete glycerol consumption within 2 hours at 90°C. researchgate.net Mineral acids such as sulfuric acid are commonly used as homogeneous catalysts in esterification reactions. savemyexams.comresearchgate.net
Heterogeneous catalysts, which exist in a different phase from the reaction mixture, offer the significant advantage of easier separation from the product mixture. savemyexams.commdpi.com In the context of transesterification, solid acid catalysts like Amberlyst 15 and Amberlyst 16 have been investigated. researchgate.net While homogeneous catalysts often exhibit better performance under milder conditions, heterogeneous systems are attractive from a process standpoint due to their reusability and reduced downstream processing requirements. researchgate.netmdpi.com The choice between homogeneous and heterogeneous catalysis often involves a trade-off between reaction efficiency and process sustainability. mdpi.com
Effect of Ester Chain Polarity on Reaction Rates
The polarity of the reaction medium and the substrates, such as the ester chain, significantly influences the kinetics of enzymatic esterification reactions, including the synthesis of this compound. In lipase-catalyzed reactions, the solvent's polarity can dramatically alter enzyme activity and reaction rates. Generally, polar solvents are considered less suitable for such reactions as they can strip the essential water layer from the enzyme, leading to a decay in catalytic activity. researchgate.net Conversely, non-polar solvents are often preferred for lipase-catalyzed esterification. tandfonline.com
The polarity of the substrates themselves also plays a critical role. The ability of substrates to modify the partition of water between the solid phase (the immobilized enzyme) and the liquid phase (substrates and products) can cause drastic changes in enzyme activity. nih.gov For instance, in a study on lipase-catalyzed reactions without conventional solvents, the reaction rate was highly sensitive to the nature of the substrates. nih.gov A key reason for the rate differences observed in solvents of varying polarity is the solvation of reactants versus the transition state. Reactions often proceed much more rapidly in non-polar solvents compared to polar ones like water. nih.gov This acceleration is attributed to the fact that non-polar environments can enhance the electrostatic interactions necessary for stabilizing the transition state. nih.gov
The initial rate of enzymatic esterification is more accurately predicted by considering the activities of the reactants rather than relying solely on general solvent properties like the octanol-water partition coefficient. tandfonline.com This highlights that the specific interactions dictated by the polarity of the substrate's ester chain are paramount.
Table 1: Conceptual Influence of Medium Polarity on Lipase-Catalyzed Esterification Rate This table illustrates the general principles of how solvent polarity affects reaction rates in ester synthesis, based on established research.
| Polarity of Medium | Dielectric Constant (ε) | General Effect on Reaction Rate | Rationale |
| High (e.g., Water) | ~80 | Slower | Increased solvation of ground-state reactants; potential for enzyme deactivation by stripping essential water layer. researchgate.netnih.gov |
| Medium (e.g., Acetone) | ~21 | Moderate to Fast | Balances substrate solubility and enzyme stability; rate acceleration compared to highly polar solvents. nih.gov |
| Low (e.g., Hexane) | ~2 | Faster | Favors stabilization of the more polar transition state over the less polar ground state; preserves enzyme's essential water layer. tandfonline.comnih.gov |
Influence of Hydrogen Bonding on Active Intermediate Stabilization
Hydrogen bonding is a crucial non-covalent interaction that plays a significant role in catalysis, particularly in stabilizing high-energy intermediates and transition states that form during a reaction. In the synthesis of this compound, which involves the formation of a tetrahedral intermediate during esterification, hydrogen-bond donors can provide substantial stabilization. wikipedia.org
The mechanism involves the stabilization of the anionic tetrahedral intermediate, which is a better hydrogen-bond acceptor than the initial carbonyl group of the reactant. wikipedia.org A catalyst with hydrogen-bond donating capabilities, such as a thiourea (B124793) or guanidinium-based catalyst, can engage with the developing negative charge on the oxygen atom of the intermediate. wikipedia.orgcore.ac.uk This interaction lowers the energy of the transition state, thereby accelerating the reaction rate. wikipedia.orgnih.gov
Computational studies on similar reactions have quantified this effect, showing that the activation energy can be significantly lowered when a catalyst provides hydrogen bonding to stabilize the transition state. core.ac.uk For example, in a catalyzed Claisen rearrangement, the hydrogen bond between the catalyst and an ether oxygen was calculated to shorten in the transition state, indicating stronger electrostatic stabilization of the developing negative charge. core.ac.uk Similarly, in enzyme-catalyzed reactions, the stabilization of an oxyanion tetrahedral intermediate via hydrogen bonds from active site residues is a critical factor for catalytic efficiency. pnas.org The differential stabilization of the transition state relative to the reactant through hydrogen bonding can account for rate enhancements of several orders of magnitude. pnas.org In the context of this compound synthesis, the hydroxyl and carbonyl groups of the active intermediate are prime sites for such stabilizing interactions with a suitable catalyst or solvent.
Table 2: Potential Hydrogen Bonding Interactions with the Tetrahedral Intermediate in this compound Synthesis
| Interacting Moiety of Intermediate | Potential H-Bond Donor | Type of Interaction | Effect on Stabilization |
| Carbonyl-derived oxyanion (O⁻) | Catalyst N-H (e.g., from Urea/Thiourea) | Strong ion-dipole H-bond | Significant stabilization of negative charge, lowering transition state energy. wikipedia.orgnih.gov |
| Hydroxyl group (-OH) | Solvent or catalyst oxygen/nitrogen | H-bond acceptance/donation | Pre-organizes substrate in the active site, facilitating nucleophilic attack. rsc.org |
| Ester oxygen | Catalyst N-H or O-H | Weaker H-bond | Contributes to overall stabilization and conformational restriction. core.ac.uknih.gov |
Emerging Synthetic Strategies
Modern synthetic chemistry is continuously evolving toward more efficient, selective, and sustainable methods. For the production of chiral compounds like this compound, emerging strategies focus on biocatalysis and advanced chemical methods that offer high enantioselectivity and milder reaction conditions.
Biocatalytic and Chemoenzymatic Synthesis: The use of enzymes, particularly lipases, is a prominent green chemistry approach for ester synthesis. bioline.org.br Lipases can catalyze esterification and transesterification reactions with high specificity, often under mild conditions. nih.govresearchgate.net For chiral α-hydroxy esters, enzymatic methods are especially valuable for achieving high enantiomeric purity. researchgate.net Strategies include the enantioselective hydrolysis of racemic esters or the direct enantioselective esterification of a racemic acid. researchgate.net Advanced techniques such as performing these reactions in microreactors or using ultrasonic irradiation have been shown to enhance reaction rates and conversion yields significantly. nih.govnih.gov Chemoenzymatic strategies combine the best of both worlds, using enzymes for the key stereoselective step within a multi-step chemical synthesis sequence. niscpr.res.in
Metabolic Engineering and Whole-Cell Biocatalysis: A frontier in sustainable chemical production is the use of metabolically engineered microorganisms. nih.gov This strategy involves designing and installing artificial metabolic pathways into host organisms like Escherichia coli or Ralstonia eutropha to produce target molecules from simple, renewable feedstocks like glucose. bohrium.comfrontiersin.org For compounds related to this compound, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), engineered bacteria have been developed that can synthesize the necessary precursors and polymerize them. frontiersin.orgnih.gov This approach offers the potential for one-pot synthesis from inexpensive starting materials, completely bypassing the need for traditional chemical reagents and harsh conditions. nih.gov The development of novel PHA synthases with expanded substrate specificity is a key area of research, enabling the creation of new biopolymers and, potentially, smaller chiral molecules. researchgate.net
Table 3: Comparison of Synthetic Strategies for Chiral Hydroxy Esters
| Strategy | Key Features | Advantages | Challenges | Representative Sources |
| Traditional Chemical Synthesis | Uses stoichiometric reagents, often at non-ambient temperatures/pressures. | Well-established, versatile for various functional groups. | Often requires protecting groups, harsh conditions, may produce significant waste, and achieving high enantioselectivity can be complex. | nih.gov |
| Chemoenzymatic Synthesis | Employs an enzyme (e.g., lipase) for a key stereoselective transformation within a chemical route. | High enantioselectivity, mild conditions for the enzymatic step, leverages the strengths of both chemical and biological catalysis. | Enzyme stability and cost, compatibility of reaction conditions between steps. | researchgate.netniscpr.res.in |
| Metabolic Engineering | Utilizes engineered microorganisms to produce the target compound from a simple carbon source (e.g., glucose). | Highly sustainable, uses renewable feedstocks, potential for low-cost, large-scale production, environmentally benign. | Complex pathway design and optimization, low yields or titers, product purification from biomass. | bohrium.comfrontiersin.orgnih.gov |
| Advanced Catalysis (e.g., Microreactors) | Employs continuous flow systems, often with immobilized catalysts. | Enhanced reaction rates, improved heat and mass transfer, better process control, higher yields. | Higher initial setup cost, potential for channel clogging. | nih.gov |
Investigative Studies on the Biological Activity of Ethyl 2 Hydroxyhexanoate
Antiviral Activity Research
Studies have demonstrated that ethyl 2-hydroxyhexanoate, also referred to as ethyl 3-hydroxyhexanoate (B1247844) (EHX) in some research, exhibits significant antiviral activity, particularly against Coxsackievirus B (CVB). researchgate.netnih.gov CVB is an enterovirus implicated in a range of human diseases, including viral myocarditis and meningitis. researchgate.netnih.gov The antiviral potential of this compound has been substantiated through both laboratory and animal model studies. researchgate.netfrontiersin.org
Inhibition of Viral Replication (e.g., Coxsackievirus B)
The primary focus of antiviral research on this compound has been its ability to inhibit the replication of viruses like Coxsackievirus B. researchgate.netnih.gov This inhibitory effect has been quantified and observed in various experimental settings.
In laboratory settings, the antiviral efficacy of this compound has been evaluated using cell-based assays. researchgate.netfrontiersin.org Studies utilizing HeLa cells infected with CVB3 have shown that the compound can effectively inhibit the virus-induced cytopathic effect (CPE), which refers to the structural changes in host cells caused by viral invasion. researchgate.net Treatment with the compound led to a significant suppression of these effects and improved cell viability at 24 and 48 hours post-infection. researchgate.net
Dose-response analyses have been conducted to determine the concentration at which the compound is effective. frontiersin.org The 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of the viral activity, was found to be 1.2 μM for this compound against CVB3. researchgate.netnih.govfrontiersin.org In contrast, the 50% cytotoxic concentration (CC₅₀), the concentration that kills 50% of the host cells, was determined to be 25.6 μM. researchgate.netnih.govfrontiersin.org The ratio of these two values gives the selectivity index (SI), which was calculated to be 20.8, indicating a favorable window for antiviral activity with minimal host cell toxicity. researchgate.netnih.govfrontiersin.org
Furthermore, virus-yield-reduction assays confirmed these findings, demonstrating that increasing concentrations of the compound (from 2 to 8 μM) resulted in a progressive and significant reduction in the amount of infectious virus produced in both the cell lysates and the culture supernatants. frontiersin.orgresearchgate.net
| Parameter | Value | Virus | Cell Line | Source |
|---|---|---|---|---|
| EC₅₀ (Effective Concentration) | 1.2 μM | Coxsackievirus B3 | HeLa | researchgate.netnih.govfrontiersin.org |
| CC₅₀ (Cytotoxic Concentration) | 25.6 μM | Coxsackievirus B3 | HeLa | researchgate.netnih.govfrontiersin.org |
| SI (Selectivity Index) | 20.8 | Coxsackievirus B3 | HeLa | researchgate.netnih.govfrontiersin.org |
To validate the in vitro findings, the antiviral activity of this compound was tested in living organisms. researchgate.netnih.gov Suckling Balb/c mice were used as an in vivo model for Coxsackievirus B3 infection. researchgate.netnih.gov In these studies, infected mice showed debilitating changes and weight loss. nih.gov However, treatment with this compound resulted in an improved survival rate. nih.gov At day 5 post-infection, 57% of the treated mice were alive, compared to only 37% of the untreated infected mice. nih.gov The treated mice also exhibited an improved general body appearance and a gradual gain in body weight. nih.gov Analysis of heart tissue from the treated mice revealed significantly reduced levels of viral proteins (VP1 and 3D) and viral RNA, confirming that the compound effectively inhibits CVB replication in an in vivo setting. nih.gov
| Animal Model | Virus | Key Findings | Source |
|---|---|---|---|
| Suckling Balb/c Mice | Coxsackievirus B3 | Improved survival rate (57% in treated vs. 37% in untreated). | nih.gov |
| Suckling Balb/c Mice | Coxsackievirus B3 | Significantly reduced viral RNA and protein levels in heart tissue. | nih.gov |
| Suckling Balb/c Mice | Coxsackievirus B3 | Improved general body appearance and gradual bodyweight gain. | nih.gov |
Mechanistic Elucidation of Antiviral Action
Understanding how a compound inhibits a virus is crucial for its development as a therapeutic agent. Research into this compound has provided insights into its mechanism of action against Coxsackievirus B.
The antiviral activity of this compound appears to target the viral RNA replication stage. researchgate.netnih.gov Time-of-addition assays, which help pinpoint the stage of the viral life cycle affected by a compound, indicated that its antiviral action occurs early, between 0 and 5 hours after the virus infects the host cell. frontiersin.org This timeframe corresponds to the initial stages of viral replication, including translation and RNA synthesis. frontiersin.org
Further experiments showed that treatment with the compound significantly reduced the levels of both viral RNA and the viral 3D protein. researchgate.netfrontiersin.orgresearchgate.net The 3D protein is the virus's RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome. nih.govresearchgate.net This inhibition of viral RNA and protein synthesis was observed in a dose-dependent manner and was even significant at nanomolar concentrations. researchgate.netresearchgate.net
To identify the specific molecular target of this compound, researchers have employed computational methods like virtual screening and molecular docking. frontiersin.orgnih.gov These studies predicted that the compound likely interacts with viral non-structural proteins, which are crucial for viral replication. frontiersin.orgnih.gov
The results of these computational analyses showed that this compound has a high docking score against the RNA-dependent RNA polymerase (RdRp) of several RNA viruses, including Enterovirus. frontiersin.orgnih.govphoenixrising.me For Coxsackievirus B, the predicted binding site on the RdRp (3D protein) was suggested to involve the amino acid residues THR57 and VAL51. researchgate.net By binding to this essential enzyme, the compound is thought to inhibit its function, thereby halting viral RNA replication and preventing the virus from multiplying. phoenixrising.me
Pharmacological Profile and Therapeutic Potential
Effective Concentration (EC50) and Cytotoxicity (CC50) Determination
Scientific literature available through extensive searches does not provide specific data on the Effective Concentration (EC50) or Cytotoxic Concentration (CC50) for this compound. Studies detailing these values have been conducted on its isomer, ethyl 3-hydroxyhexanoate, but not on the 2-hydroxy variant itself.
Selective Index (SI) Evaluation
There is no publicly available research that evaluates the Selective Index (SI) for this compound. This value is contingent on the determination of EC50 and CC50 values, which have not been established for this specific compound.
Role in Biological Systems and Metabolomics
Occurrence as a Volatile Compound in Natural Products (e.g., Fruits, Food Additives)
This compound has been identified as a naturally occurring volatile compound in certain plant-based products. thegoodscentscompany.compherobase.com It is recognized for its function as a flavor and fragrance agent, contributing a distinct fruity character. thegoodscentscompany.com Research has confirmed its presence as a volatile constituent in pineapple fruit (Ananas comosus) and cardamom. thegoodscentscompany.compherobase.com
Presence in Fermentation Products (e.g., Wine, Soy Sauce, Cashew Apple Juice)
The formation of this compound is a known outcome of fermentation processes, where it is considered a by-product of microbial metabolism. upm.edu.my Consequently, it has been identified in a variety of fermented beverages and products.
Its presence has been documented in several types of wine, including white wines and specific Southern Italian red wines like Aglianico and Primitivo. thegoodscentscompany.commdpi.com Studies on Muscat wine have shown that the concentration of this compound can be lower in wines produced with cultured yeast compared to those undergoing spontaneous fermentation. scielo.br In a comparative study of rice wines, it was detected in samples fermented with both Hongqu and Xiaoqu starters. nih.gov
The compound is also a component of Chinese baijiu, a distilled spirit. upm.edu.my Specifically, it has been noted as an important ester in N-1 liquor, a soy-sauce-aroma type liquor. researchgate.net Furthermore, during the industrial concentration of cashew apple (Anacardium occidentale L.) juice, this compound is one of the key esters recovered in the evaporated water phase. researchgate.netembrapa.br
Table 1: Documented Occurrence of this compound
| Product Category | Specific Product | Reference(s) |
|---|---|---|
| Natural Products | Pineapple (Ananas comosus) | thegoodscentscompany.compherobase.com |
| Cardamom | thegoodscentscompany.com | |
| Fermentation Products | White Wine | thegoodscentscompany.comscielo.br |
| Aglianico Red Wine | mdpi.com | |
| Primitivo Red Wine | mdpi.com | |
| Rice Wine (Hongqu & Xiaoqu) | nih.gov | |
| Chinese Baijiu / Soy-Sauce-Aroma Liquor | upm.edu.myresearchgate.net |
Influence on Aroma Profiles and Olfactory Impact in Complex Matrices
This compound is a significant contributor to the sensory profile of complex food and beverage matrices. Its aroma is generally described as fruity and green. thegoodscentscompany.comupm.edu.my
In the context of fermented beverages, it plays a distinct role. In Chinese soy-sauce-aroma type liquor, it is considered an important ester that imparts a fruity and sweet aroma. researchgate.net During the analysis of volatiles from cashew apple juice concentration, this compound was identified as a principal ester responsible for the characteristic fruity and cashew-like aroma of the recovered water phase. researchgate.netembrapa.br
In wines, this compound is part of a complex mixture of volatile organic compounds that collectively define the final aroma. mdpi.com Its concentration has been shown to differ significantly between Aglianico and Primitivo wines, suggesting it may contribute to their discriminating aroma features. mdpi.com The method of fermentation also impacts its presence; studies have detected lower amounts in wines made with cultured yeast versus those from spontaneous fermentation, indicating its potential influence on the nuances of the final aroma profile. scielo.br
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1,2-propanediol |
| 2,3-butanediol |
| Acetic acid |
| Acetone |
| Acetoin |
| Butanol |
| 2-Butanol |
| 2-Methylbutanol |
| Butyrolactone |
| Diethyl succinate |
| Dimethyl trisulfide |
| Ethanol |
| Ethyl acetate |
| Ethyl 2-hydroxy-3-phenylpropanoate |
| This compound |
| Ethyl 3-hydroxyhexanoate |
| Ethyl butanoate |
| Ethyl butyrate |
| Ethyl caprate |
| Ethyl caproate |
| Ethyl decanoate |
| Ethyl formate |
| Ethyl heptanoate |
| Ethyl hexanoate (B1226103) |
| Ethyl isobutyrate |
| Ethyl isovalerate |
| Ethyl lactate |
| Ethyl linoleate |
| Ethyl octanoate |
| Ethyl oleate |
| Ethyl palmitate |
| Ethyl propionate |
| Ethyl valerate (B167501) |
| Ethyl vanillate |
| Eugenol |
| Formic acid |
| Fructose |
| Glucose |
| Hexanoic acid |
| Hexanol |
| Hexyl acetate |
| Isoamyl alcohol |
| Isoamyl butyrate |
| Isobutyraldehyde |
| Isovaleraldehyde |
| Isovaleric acid |
| Linalool |
| 3-Methyl-1-pentanol |
| 3-Methylbutanoic acid |
| 2-Methylbutanoic acid |
| Monoethyl succinate |
| Norisoprenoids |
| Octanoic acid |
| Pentanoic acid |
| Pentanol |
| 2-Pentanone |
| 2-Phenylethyl alcohol |
| Propionic acid |
| Pyruvic acid |
| beta-damascenone |
| cis-3-hexen-1-ol |
| heptanol |
Biomolecular Interactions and Pathways
This compound, through its hexanoate moiety, serves as a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. ejes.czmdpi.com Specifically, the presence of hexanoate in the culture medium is a known trigger for the synthesis of copolymers containing hydroxyhexanoate (HHx) monomers, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. nih.govnih.govmelissafoundation.orgresearchgate.net The hexanoate is assimilated by bacteria and integrated into metabolic pathways that lead to the formation of (R)-3-hydroxyhexanoyl-CoA, the direct precursor monomer for PHA synthase to incorporate into the growing polymer chain. frontiersin.org
The assimilation of hexanoate into central metabolism for PHA production is a multifaceted process involving several key pathways. Proteomic analyses and mutant fitness assays in bacteria like Rhodospirillum rubrum have demonstrated that hexanoate assimilation involves the β-oxidation pathway as well as the ethylmalonyl-CoA (EMC) and methylbutanoyl-CoA (MBC) anaplerotic pathways. nih.govnih.govmelissafoundation.org
β-Oxidation Pathway: This is a primary route for processing fatty acids. In the context of PHA synthesis from hexanoate, intermediates of the β-oxidation cycle, such as 3-hydroxyacyl-CoAs, can be channeled directly towards polymerization. nih.govfrontiersin.orgoup.comfrontiersin.org This pathway breaks down the hexanoyl-CoA into smaller units like acetyl-CoA and butyryl-CoA, which are then used to build the main polymer backbone, typically composed of hydroxybutyrate (HB). nih.govnih.govmelissafoundation.org
Ethylmalonyl-CoA (EMC) Pathway: The EMC pathway is a central carbon metabolic route in many bacteria that converts acetyl-CoA into other precursor metabolites. nih.govbritannica.com It functions as an anaplerotic sequence to replenish TCA cycle intermediates. rsc.org In hexanoate metabolism, the EMC pathway is involved in processing the acetyl-CoA generated from β-oxidation. nih.govnih.govmelissafoundation.org
Methylbutanoyl-CoA (MBC) Pathway: This is another anaplerotic pathway identified as active during hexanoate assimilation in R. rubrum. nih.govnih.govmelissafoundation.org
The interplay of these pathways allows the cell to efficiently convert the external carbon source, hexanoate, into the necessary precursors for both cell growth and PHA synthesis. researchgate.net
Under certain conditions, PHA synthesis plays a crucial role in maintaining the cell's redox balance. nih.gov When bacteria are grown on highly reduced carbon sources like hexanoate, it can trigger redox stress within the cell. nih.gov In nutrient-balanced conditions, the synthesis of PHA appears to function as an electron sink, helping the cell to manage this stress and maintain its redox equilibrium. nih.govnih.govmelissafoundation.orgasm.org This is particularly important because an imbalance in the cellular redox state (e.g., the ratio of NADH/NAD⁺ and NADPH/NADP⁺) can inhibit metabolic functions. The production of PHA consumes reducing equivalents (NADPH), thereby helping to regenerate NADP⁺ and sustain metabolic flux. nih.gov To further manage the redox unbalance caused by hexanoate, cells may also rely on other electron-consuming pathways, such as CO₂ fixation. nih.gov
The assimilation of this compound, via its hexanoate component, directly influences the monomeric composition of the resulting PHA polymer. Hexanoate is recognized as the direct precursor for the hydroxyhexanoate (HHx) monomer. nih.gov When grown on hexanoate, bacteria like Rhodospirillum rubrum produce a copolymer that is predominantly composed of hydroxybutyrate (HB) but also contains a fraction of HHx monomers, indicating a direct incorporation pathway. nih.gov
The proportion of the HHx monomer in the polymer can be manipulated through various strategies. Inducing redox stress in the cell, for instance by limiting the availability of bicarbonate under hexanoate growth conditions, has been shown to increase the proportion of HHx in the polymer. nih.govresearchgate.net Furthermore, the addition of specific supplements to the growth medium can also alter the polymer composition. Adding isoleucine or valerate has been observed to increase the HHx content and can lead to the production of a terpolymer, P(HB-co-HV-co-HHx), which includes hydroxyvalerate (HV) monomers. nih.govresearchgate.net The ability to control the HHx content is significant as it directly affects the material properties of the PHA, such as its crystallinity and mechanical flexibility. mdpi.com
Table 1: Impact of Culture Conditions on PHA Composition in R. rubrum Grown on Hexanoate
| Condition | Primary Polymer Produced | Effect on HHx Monomer Content | Reference |
|---|---|---|---|
| Standard Nutrient-Balanced Growth | P(HB-co-HHx) | Baseline incorporation (e.g., ~2% of total PHA mass) | nih.gov |
| Bicarbonate-Limiting (Redox Stress) | P(HB-co-HHx) | Increased proportion of HHx in the polymer | nih.govresearchgate.net |
| Addition of Isoleucine or Valerate | P(HB-co-HV-co-HHx) | Increased HHx content and incorporation of HV monomers | nih.govresearchgate.net |
Compound List
Enzyme Specificity and Kinetic Studies in Biocatalysis
The biocatalytic production of this compound is a focal point of research due to the high degree of stereoselectivity that enzymes can impart, yielding enantiomerically pure products. Investigations into the enzyme specificity and reaction kinetics are crucial for optimizing these synthetic routes. Studies have primarily centered on two main classes of enzymes: reductases for the conversion of a keto-ester precursor and lipases for the kinetic resolution of a racemic mixture.
Enzyme Specificity in the Synthesis of this compound
The enzymatic reduction of ethyl 2-oxohexanoate (B1239944) is a key method for producing this compound. Research has shown that various enzymes, particularly from baker's yeast, are capable of catalyzing this transformation. A significant finding is that multiple α-keto ester reductases within baker's yeast participate in this reaction, each with distinct stereospecificities. researchgate.net Specifically, at least five different reductases (designated YKER-I, -IV, -V, -VI, and -VII) have been identified as being responsible for the reduction of ethyl 2-oxohexanoate. researchgate.net
The stereochemical outcome of the reduction—that is, whether the (R)- or (S)-enantiomer of this compound is predominantly formed—is highly dependent on the reaction conditions, which in turn influence which enzyme's activity prevails. For instance, the reduction of ethyl 2-oxohexanoate in water yields (S)-ethyl 2-hydroxyhexanoate with a high enantiomeric excess (99% e.e.), whereas conducting the reaction in benzene (B151609) produces the opposite enantiomer, (R)-ethyl 2-hydroxyhexanoate, also with a significant enantiomeric excess (86% e.e.). researchgate.net This demonstrates the profound influence of the solvent environment on the stereoselectivity of the enzymatic process.
Lipases have also been employed, not for direct synthesis from a precursor, but for the kinetic resolution of a racemic mixture of ethyl (R,S)-2-hydroxyhexanoate. The lipase (B570770) from Pseudomonas fluorescens has been found to selectively hydrolyze one enantiomer, allowing for the separation and isolation of the other in high enantiomeric excess. iupac.org This approach successfully yields ethyl (R)-2-hydroxyhexanoate from the corresponding racemic ester, highlighting the enzyme's pronounced stereoselectivity. iupac.org
Kinetic Studies
Kinetic studies provide a deeper understanding of the factors governing enzyme specificity. The differing stereochemical outcomes observed in the yeast-mediated reduction of ethyl 2-oxohexanoate are directly linked to the kinetic parameters of the various reductases involved. researchgate.net Research has revealed that the enzymes responsible for producing the (R)-enantiomer possess smaller Michaelis-Menten constants (Km) than the enzymes that produce the (S)-enantiomer. researchgate.net
A lower Km value signifies a higher affinity of the enzyme for the substrate. In the context of the yeast reduction, the (R)-producing enzymes, with their lower Km values, are more active at lower substrate concentrations. researchgate.net This kinetic difference is a key factor in explaining the shift in stereoselectivity. When the reaction is run in an organic solvent like benzene, the concentration of the substrate in the aqueous phase surrounding the yeast cells is low, favoring the (R)-producing enzymes with higher substrate affinity. researchgate.net
The table below summarizes the kinetic behavior of the yeast reductases involved in the conversion of ethyl 2-oxohexanoate.
| Enzyme System | Predominant Product | Key Kinetic Characteristic | Implication |
| Baker's Yeast Reductases (S)-producing | (S)-ethyl 2-hydroxyhexanoate | Higher Km values | Favored at higher substrate concentrations (e.g., in aqueous medium) |
| Baker's Yeast Reductases (R)-producing | (R)-ethyl 2-hydroxyhexanoate | Lower Km values | Higher affinity for the substrate; favored at lower substrate concentrations (e.g., in organic solvent) researchgate.net |
The enantiomeric excess of the final product is a direct consequence of these competing kinetic pathways. The following table illustrates the effect of the reaction medium on the stereochemical outcome of the yeast-mediated reduction.
| Substrate | Reaction Medium | Product | Enantiomeric Excess (e.e.) |
| Ethyl 2-oxohexanoate | Water | (S)-ethyl 2-hydroxyhexanoate | 99% researchgate.net |
| Ethyl 2-oxohexanoate | Benzene | (R)-ethyl 2-hydroxyhexanoate | 86% researchgate.net |
These studies underscore how manipulating reaction conditions based on enzyme kinetic data can effectively control the stereochemical output of the biocatalytic synthesis of this compound.
Advanced Analytical and Characterization Techniques for Ethyl 2 Hydroxyhexanoate
Chromatographic Methodologies
Chromatography is a fundamental technique for separating and analyzing complex mixtures. For Ethyl 2-hydroxyhexanoate, specific chromatographic methods are essential for its identification, quantification of its aroma contribution, and determination of its enantiomeric composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its definitive identification.
For quantitative analysis, a calibration curve is typically generated using standards of known concentrations. This allows for the accurate determination of the amount of this compound present in a sample. In some applications, such as the analysis of metabolites in urine, a derivatization step may be employed to enhance the volatility of the compound prior to GC-MS analysis. nih.gov For instance, oximation with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride followed by conversion to tert-butyldimethylsilyl derivatives has been used for the quantitative analysis of related hydroxy acids. nih.gov
Table 1: GC-MS Parameters for Volatile Compound Analysis
| Parameter | Typical Setting |
|---|---|
| Column Type | DB-FFAP, DB-5 |
| Injection Mode | Splitless |
| Injection Volume | 1-3 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Mass Range | 30-350 amu |
This table presents typical parameters used in GC-MS analysis for volatile compounds, including this compound. nih.govembrapa.brresearchgate.net
This compound has been identified as an important aroma-active compound in various food products, including cashew apple juice and banana essence, contributing fruity and green notes. embrapa.brnih.gov GC-O studies have been instrumental in determining its contribution to the characteristic aroma of these products. embrapa.brnih.gov
This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 2-hydroxyhexanoate and (S)-ethyl 2-hydroxyhexanoate. These enantiomers can have different biological activities and sensory properties. Chiral gas chromatography is a specialized GC technique that utilizes a chiral stationary phase, often based on cyclodextrins, to separate these enantiomers. nih.gov
This technique is crucial for determining the enantiomeric distribution of this compound in natural products and for monitoring stereoselective synthesis. For example, studies on a related compound, ethyl 2-hydroxy-4-methylpentanoate (B1259815), in wine have shown different enantiomeric ratios depending on the type of wine and its age, highlighting the importance of chiral analysis. nih.govresearchgate.net
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and properties of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key tools for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.netjchps.com ¹H NMR spectroscopy, in particular, is used to determine the number of different types of protons in a molecule, their chemical environment, and their connectivity. jchps.comsolubilityofthings.com
The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the ethyl group (a triplet and a quartet), the protons of the hexanoate (B1226103) chain, and the proton on the carbon bearing the hydroxyl group. chemicalbook.com The chemical shift (position of the signal), integration (area under the signal), and multiplicity (splitting pattern) of each signal provide valuable clues for confirming the structure of the molecule. solubilityofthings.com
Table 2: Predicted ¹H NMR Data for an Ethyl Group
| Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ | ~1.2 | Triplet |
| -CH₂- | ~4.1 | Quartet |
This table illustrates the expected ¹H NMR signals for an ethyl group, a key feature in the structure of this compound. solubilityofthings.com
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. slideshare.netresearchgate.net When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (160.21 g/mol ). nist.gov Additionally, characteristic fragment ions will be observed, providing evidence for the presence of the ethyl ester and the hexanoate chain. For the related compound ethyl 3-hydroxyhexanoate (B1247844), a molecular ion at m/z 160 is observed, with key fragments at m/z 115, 88, and 57. Similar fragmentation patterns would be expected for this compound, aiding in its structural confirmation.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass to charge ratio) |
|---|---|
| [M+H]⁺ | 161.11722 |
| [M+Na]⁺ | 183.09916 |
| [M+NH₄]⁺ | 178.14376 |
| [M+K]⁺ | 199.07310 |
| [M-H]⁻ | 159.10266 |
This table provides predicted m/z values for various adducts of this compound, which can be observed in mass spectrometry. uni.lu
UV-Vis Spectroscopy for Polarity Assessment (e.g., ET(30) scale)
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool that extends beyond simple concentration measurements to the characterization of solvent properties, such as polarity. The assessment of solvent polarity is crucial as it influences chemical reactivity, solubility, and the kinetics of reactions involving solutes like this compound. A widely recognized method for quantifying solvent polarity is through the use of solvatochromic probes and empirical scales, most notably the ET(30) scale. researchgate.net
Solvatochromism describes the change in the color of a substance, and thus its UV-Vis absorption or emission spectrum, when it is dissolved in different solvents. researchgate.netijcce.ac.ir This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute molecule (the probe) by the surrounding solvent molecules. The ET(30) scale utilizes a specific zwitterionic betaine (B1666868) dye, Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate), as the molecular probe. sapub.orgmdpi.com This dye exhibits pronounced negative solvatochromism; its ground state is a highly polar ion pair, which is stabilized by polar solvents through dipole-dipole interactions. In contrast, its first excited state is significantly less polar.
When dissolved in a polar solvent, the high-dipole moment ground state is strongly stabilized, increasing the energy gap between the ground and excited states. Consequently, the electronic transition requires higher energy (shorter wavelength light). In a nonpolar solvent, the ground state is less stabilized, the energy gap is smaller, and the transition occurs at lower energy (longer wavelength light). sapub.org
The table below presents the ET(30) values for a selection of common organic solvents, illustrating the broad range of polarities captured by this scale.
| Solvent | ET(30) (kcal/mol) |
|---|---|
| Water | 63.1 |
| Methanol (B129727) | 55.4 |
| Ethanol | 51.9 |
| 2-Propanol | 48.4 |
| Acetonitrile | 45.6 |
| Dimethyl Sulfoxide (DMSO) | 45.1 |
| Acetone | 42.2 |
| Dichloromethane | 40.7 |
| Tetrahydrofuran (THF) | 37.4 |
| Toluene | 33.9 |
| n-Hexane | 31.0 |
Advanced hyphenated techniques
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the detailed analysis of complex mixtures and the unambiguous identification of compounds like this compound. iipseries.orgajpaonline.com These methods provide superior resolution and information-rich data compared to standalone techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In this technique, a gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both molecular weight information and a unique fragmentation pattern that serves as a molecular fingerprint. GC-MS is widely used for the identification and quantification of this compound in food, beverages, and biological samples. upm.edu.myresearchgate.netmdpi.com For instance, it has been employed to characterize the volatile profiles of fruits and brandies where this compound is a contributing aroma component. researchgate.netmdpi.com In metabolic studies, GC-MS can be used to detect related compounds, such as metabolites of di(2-ethylhexyl)phthalate (DEHP), after appropriate derivatization to increase volatility. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for compounds that are non-volatile or thermally labile. LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is particularly valuable in metabolomics and pharmaceutical analysis. researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC, such as in LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), allows for the determination of the elemental composition of an unknown compound with high accuracy, facilitating its identification. This technique is suitable for analyzing this compound in complex biological matrices where it might be present as a biomarker.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) offers significantly enhanced separation power compared to conventional one-dimensional GC. In GCxGC, two columns with different stationary phase selectivities are connected in series via a modulator. The modulator traps, focuses, and re-injects fractions from the first column onto the second, much shorter column for a rapid, secondary separation. This results in a highly structured two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of co-eluting compounds from complex samples. nih.gov When coupled with a fast detector like a Time-of-Flight (TOF) mass spectrometer, GCxGC-TOF-MS is exceptionally powerful for the untargeted profiling of complex volatile samples, such as wine aromas, where hundreds of compounds, including various esters like this compound, can be separated and identified in a single run. nih.gov
The following table summarizes the key advanced hyphenated techniques applicable to the analysis of this compound.
| Technique | Principle | Application for this compound and Related Compounds |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by chromatography followed by ionization and mass-based detection, providing structural information. ajpaonline.com | Identification and quantification in food, beverages, and environmental samples; analysis of volatile metabolites. upm.edu.myresearchgate.netnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile or thermally sensitive compounds followed by mass-based detection. researchgate.net | Analysis in biological fluids; impurity profiling; metabolomics studies. |
| Comprehensive 2D Gas Chromatography-Mass Spectrometry (GCxGC-MS) | Greatly enhanced chromatographic separation using two different columns, coupled to MS for identification. nih.gov | Untargeted, comprehensive profiling of complex volatile mixtures (e.g., wine, essential oils) to identify trace components. nih.gov |
| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Combines LC separation with NMR spectroscopy for direct, unambiguous structure elucidation of separated components. iipseries.org | Definitive structural confirmation of isomers or novel related compounds without the need for isolation. iipseries.org |
Applications of Ethyl 2 Hydroxyhexanoate in Specialized Research Areas
Pharmaceutical and Biomedical Research
In the pharmaceutical and biomedical sectors, research has focused on the antiviral potential of related isomers, its role as a building block in creating complex molecules, and its application in biocompatible materials.
Recent studies have identified ethyl 3-hydroxyhexanoate (B1247844) (EHX), an isomer of ethyl 2-hydroxyhexanoate, as a potent antiviral compound against Coxsackievirus group B (CVB). nih.gov This group of viruses is a significant cause of conditions such as viral myocarditis, meningitis, and pancreatitis. nih.gov
Research has demonstrated that EHX can significantly inhibit the replication of CVB both in laboratory cell cultures (in vitro) and in animal models (in vivo). nih.gov The mechanism behind its antiviral effect is believed to be the interference with viral RNA replication. nih.gov Since EHX is a compound already approved as a food additive, its potential as a safe therapeutic option for CVB-related infections is a promising area of investigation for developing new antiviral drugs. nih.govmedkoo.com
Table 1: Antiviral Activity of Ethyl 3-Hydroxyhexanoate (EHX) Against Coxsackievirus B (CVB)
| Parameter | Value | Description | Source |
|---|---|---|---|
| EC₅₀ (50% Effective Concentration) | 1.2 μM | The concentration of EHX that inhibits 50% of viral replication. | nih.gov |
| CC₅₀ (50% Cytotoxicity Concentration) | 25.6 μM | The concentration of EHX that causes a 50% reduction in cell viability. | nih.gov |
| SI (Selective Index) | 20.8 | The ratio of CC₅₀ to EC₅₀, indicating the compound's selectivity for the virus over host cells. | nih.gov |
Chiral β-hydroxyesters, including isomers like ethyl 3-hydroxyhexanoate, are valuable intermediates in the synthesis of biologically active compounds and pharmaceuticals. scielo.br Their importance lies in their structure, which can be used as a chiral building block to construct more complex molecules with specific three-dimensional arrangements.
For instance, ethyl 3-hydroxyhexanoate is recognized as a key intermediate for the synthesis of (+)-neopeltolide. scielo.br (+)-Neopeltolide is a natural product that has attracted scientific interest due to its potent activity against the growth of several cancer cell lines and its antifungal properties against Candida albicans. scielo.br Similarly, other chiral hydroxyesters serve as essential intermediates for anti-Alzheimer's drugs and cholesterol-lowering agents, highlighting the significance of this class of compounds in medicinal chemistry. nih.govresearchgate.net
This compound is structurally related to the 3-hydroxyhexanoate (HHx) monomer, a key component of the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx)). This polymer, a member of the polyhydroxyalkanoate (PHA) family, is noted for its excellent biocompatibility and biodegradability. researchgate.netasm.orgnih.gov
The inclusion of the HHx monomer into the polymer structure improves its mechanical properties, making it less brittle and more flexible than its homopolymer counterpart, poly(3-hydroxybutyrate) (PHB). asm.orgnih.gov The presence of HHx also enhances the porosity of the polymer, a crucial feature for materials used in tissue engineering as it allows for better cell growth support. asm.org P(HB-co-HHx) has been shown to be highly biocompatible with a wide range of cell types, making it a promising material for creating scaffolds in tissue engineering and for other biomedical applications. researchgate.netnih.gov The degradation products of these polymers are non-toxic. asm.org
Table 2: Documented Biocompatibility of P(HB-co-HHx) with Various Cell Types
| Cell Type | Research Finding | Source |
|---|---|---|
| Fibroblasts | P(HB-co-HHx) supports the adhesion and proliferation of fibroblast cells. | asm.orgnih.gov |
| Osteoblasts | Osteoblasts can adhere, proliferate, and deposit calcium on P(HB-co-HHx) substrates. | nih.govsfu-kras.ru |
| Chondrocytes | The polymer is biocompatible with articular cartilage chondrocytes. | asm.orgnih.gov |
| Smooth Muscle Cells | P(HB-co-HHx) has demonstrated high biocompatibility with smooth muscle cells. | nih.gov |
| Bone Marrow Cells | The material shows excellent biocompatibility with bone marrow cells. | asm.orgnih.gov |
| Neural Stem Cells | P(HB-co-HHx) allows for significant penetration of neural stem cells into the polymer matrix, attributed to its porosity. | sfu-kras.ru |
Food Science and Flavor Chemistry Research
In food science, this compound is recognized as a volatile organic compound that contributes to the aroma profile of various fermented foods and beverages.
Its presence has been documented in Chinese baijiu, where it was found to be a unique ester in certain types. nih.govupm.edu.my It has also been detected in red wines, such as Aglianico, where its concentration was significantly higher compared to Primitivo wines. mdpi.com In white Muscat wines, its concentration was observed to be higher in samples produced through spontaneous fermentation compared to those using cultured yeast. scielo.br Furthermore, research into brewing has shown that the use of a novel biocatalyst derived from citrus waste can enhance the formation of desirable fruity esters, including this compound, in beer. mdpi.com
Table 3: Identification of this compound in Various Food Products
| Food Product | Context of Finding | Source |
|---|---|---|
| Chinese Baijiu | Identified as a unique ester compound in certain Xiangjiao-type baijiu. | nih.gov |
| Red Wine (Aglianico) | Found in significantly higher amounts compared to Primitivo wines. | mdpi.com |
| White Wine (Muscat) | Amount was higher in spontaneously fermented wines than in those with cultured yeast. | scielo.br |
| Beer | Formation was enhanced by using a citrus waste-based biocatalyst during fermentation. | mdpi.com |
| Cashew Apple Juice | Identified as a key ester responsible for the fruity/cashew-like aroma recovered during juice concentration. | researchgate.net |
During the thermal processing of fruit juices, such as concentration, a significant portion of volatile aroma compounds can be lost, which negatively impacts the final product's sensory quality. researchgate.net Strategies have been developed to capture these volatile compounds for later reintroduction.
In the industrial concentration of cashew apple juice, the evaporated vapors are often condensed into a fraction known as the "water phase." researchgate.net Analysis of this water phase has shown that it is rich in aroma compounds, including a significant portion of esters. This compound, along with other esters, was identified as being responsible for the characteristic fruity and cashew-like aroma of this recovered fraction. researchgate.netresearchgate.net Research suggests that further concentrating the esters from this water phase, through methods like partial distillation or advanced technologies such as pervaporation, could be an effective strategy to produce a higher-quality natural cashew apple essence. researchgate.net Another strategy for aroma enhancement involves biocatalysis during fermentation, as seen in brewing, where specific processes can be designed to increase the production of desirable esters like this compound. mdpi.com
Polymer Science and Biomaterial Research
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by microorganisms as carbon and energy storage materials. nih.gov The incorporation of hydroxyhexanoate monomers, particularly 3-hydroxyhexanoate (3HHx), into a poly(3-hydroxybutyrate) (PHB) polymer chain creates the copolymer P(3HB-co-3HHx). mdpi.comresearchgate.net This copolymer has gained significant commercial interest due to its improved material properties compared to the more brittle PHB homopolymer. mdpi.comfrontiersin.org
The biosynthesis of P(3HB-co-3HHx) is achieved using various wild-type or genetically engineered bacterial strains, with Cupriavidus necator (formerly Ralstonia eutropha) and Escherichia coli being prominent examples. nih.govmdpi.comfrontiersin.org These microorganisms can produce the copolymer from a range of carbon sources. While vegetable oils and fatty acids are common feedstocks, research has focused on utilizing cheaper, structurally unrelated sources like sugars (e.g., glucose) and even CO2 through engineered metabolic pathways. mdpi.comfrontiersin.orgbohrium.com
Genetic engineering plays a crucial role in creating pathways for the synthesis of the (R)-3HHx-CoA precursor from central metabolites like acetyl-CoA. mdpi.combohrium.com For example, expressing genes such as crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA decarboxylase (Emd) in E. coli has enabled the production of P(3HB-co-3HHx) from glucose. frontiersin.orgbohrium.com The molar fraction of the 3HHx monomer in the final polymer can be controlled by the specific strain, cultivation conditions, and feedstock, which in turn dictates the material's properties. mdpi.comresearchgate.net
Table 1: Research Findings on P(3HB-co-3HHx) Production
| Microorganism | Carbon Source(s) | Key Findings | Reference |
|---|---|---|---|
| Engineered Cupriavidus necator MF01ΔB1 | CO2 | Achieved a P(3HB-co-3HHx) content of up to 83.9 w/w% with a 3HHx fraction as high as 21.2 mol%. | mdpi.com |
| Engineered Escherichia coli JM109 | Glucose | Produced P(3HB-co-3HHx) with a 14 mol% 3HHx fraction, constituting 41 wt% of the dry cell weight. | frontiersin.org |
| Recombinant Ralstonia eutropha | Plant Oil | Demonstrated synthesis of P(3HB-co-3HHx) from plant oil, with HHx content influenced by fatty acid chain length. | nih.gov |
| Pseudomonas putida KT2442 | Dodecanoate | Wild type produced PHA with a 7.5 mol% 3-hydroxydodecanoate (HDD) fraction, while a fadA/fadB knockout mutant produced PHA with a 41 mol% HDD fraction, indicating pathway influence on monomer composition. | nih.gov |
The incorporation of 3-hydroxyhexanoate (3HHx) monomers into the PHB polymer chain is a key strategy for improving the material's mechanical and thermal properties. mdpi.comnih.gov The PHB homopolymer is known for its high crystallinity, which makes it stiff and brittle, limiting its applications. mdpi.commdpi.com The longer side chain of the 3HHx monomer disrupts the crystal lattice of the polymer, leading to a significant reduction in crystallinity. mdpi.commdpi.com
This reduction in crystallinity results in a more flexible and elastic material with a lower melting temperature (Tm), a lower glass transition temperature (Tg), and a higher elongation at break. mdpi.com For example, P(3HB-co-3HHx) copolymers with 5–15 mol% 3HHx exhibit flexible properties suitable for a wide range of applications. frontiersin.org The gap between the melting point and the thermal degradation temperature is also a critical processing parameter; a wider processing window is often observed in copolymers compared to PHB. mdpi.com
Further improvements can be achieved by blending the copolymer with plasticizers or reinforcing it with nanofillers. mdpi.comnottingham.ac.uk Plasticizers like low-molecular-weight poly(ethylene glycol) (PEG) can further decrease the Tg, enhancing flexibility. mdpi.comresearchgate.net The addition of cellulose (B213188) nanofibers (CNF) has been shown to act as a reinforcing agent, improving rheological and thermal properties while increasing the crystallization rate, which can be beneficial for processing via methods like injection molding. nottingham.ac.ukresearchgate.net
Table 2: Impact of 3HHx Monomer on P(3HB) Properties
| Property | P(3HB) Homopolymer | P(3HB-co-3HHx) Copolymer | Effect of 3HHx | Reference |
|---|---|---|---|---|
| Crystallinity | High (e.g., 70-76%) | Reduced (e.g., 50-60%) | Decreases crystallinity, reducing brittleness. | mdpi.com |
| Glass Transition Temp. (Tg) | ~5 °C | -0.2 to -2.4 °C | Lowers Tg, increasing flexibility at room temperature. | mdpi.com |
| Melting Temp. (Tm) | ~174 °C | 112 to 170 °C (can show multiple peaks) | Lowers Tm and broadens the melting range. | mdpi.com |
| Mechanical Properties | Stiff, brittle, low elongation at break | Flexible, elastic, high elongation at break | Improves ductility and toughness. | mdpi.com |
Catalysis and Reaction Engineering
The synthesis of this compound is achieved through esterification or transesterification reactions, the mechanisms of which are well-studied. These reactions typically require a catalyst to proceed at a reasonable rate. nih.gov
Acid-Catalyzed Esterification: This mechanism, often referred to as Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid (2-hydroxyhexanoic acid) by a strong acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the protonated ester. Final deprotonation yields the this compound product. All steps in this process are reversible. chemistrysteps.com
Base-Catalyzed Esterification (Saponification): While technically the reverse of esterification, the principles apply. Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate, which then collapses to expel the alkoxide (ethoxide) as a leaving group, forming a carboxylic acid. In the presence of a strong base, the carboxylic acid is immediately deprotonated to form a carboxylate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com
Enzymatic Catalysis: Lipases are widely used to catalyze esterification and transesterification under milder conditions. acs.orgrsc.org The mechanism involves an acyl-enzyme intermediate. The catalytic triad (B1167595) (commonly Ser-His-Asp) in the enzyme's active site facilitates the acylation of the serine residue by the acid, releasing water. The acyl-enzyme intermediate then reacts with the alcohol (ethanol), which cleaves the acyl group from the enzyme to form the ester product and regenerate the free enzyme. researchgate.net
Transesterification: This process involves exchanging the alcohol group of an ester with another alcohol. The mechanism can be catalyzed by acids, bases, or enzymes. nih.gov For example, in an acid-catalyzed transesterification to produce this compound from a methyl ester, the carbonyl is first protonated. Ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate can then eliminate methanol (B129727) to yield the final ethyl ester product. nih.gov
The production of esters, particularly for flavor and fragrance applications, is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate hazardous substances and increase efficiency. scispace.com
A primary strategy in green ester synthesis is the use of biocatalysts, such as enzymes. acs.org Immobilized lipases are particularly favored because they are highly selective, operate under mild temperatures and pressures, reduce byproduct formation, and can be easily separated from the reaction mixture and reused for multiple cycles. scispace.comrsc.org This approach avoids the use of harsh acid or base catalysts, which are often corrosive and generate waste that is difficult to neutralize and dispose of.
Solvent-free systems represent another significant green chemistry advancement. researchgate.netscispace.com In these systems, one of the liquid substrates (either the alcohol or the acid) acts as the reaction medium, eliminating the need for organic solvents. This simplifies downstream processing, reduces costs, and minimizes environmental impact from volatile organic compounds (VOCs). scispace.com
Where solvents are necessary, research explores benign alternatives like ionic liquids. rsc.org Certain ionic liquids can serve as both the solvent and, in some cases, contribute to the catalytic activity, and can be designed for easy separation from the product. rsc.org Additionally, techniques like microwave-assisted esterification are being explored as energy-efficient methods that can reduce reaction times and improve yields. tandfonline.com These green methodologies are crucial for the sustainable industrial production of esters like this compound. scispace.comtandfonline.com
Methodological Considerations and Research Challenges
Challenges in Stereoselective Synthesis
The production of single enantiomers of chiral molecules is a critical challenge in modern chemistry, particularly for applications in pharmaceuticals and flavors, where different enantiomers can have distinct biological activities or sensory properties. The stereoselective synthesis of ethyl 2-hydroxyhexanoate is no exception, presenting several difficulties for chemists.
A primary strategy for obtaining enantiomerically pure α-hydroxy esters is the asymmetric reduction of the corresponding α-keto ester, in this case, ethyl 2-oxohexanoate (B1239944). While various chemical reductants exist, achieving high enantioselectivity often requires sophisticated and expensive chiral catalysts or ligands. The development of these methods can be complex, and their efficiency may be substrate-dependent.
Biocatalysis offers a promising alternative, utilizing enzymes or whole-cell microorganisms to perform highly selective reductions. Lipases have been reported for the enantioselective transesterification of this compound. chemicalbook.com Furthermore, various microorganisms, including thermophilic bacteria and microalgae, have been screened for the stereoselective reduction of keto esters. researchgate.net However, significant challenges remain:
Screening for Suitable Biocatalysts: Identifying an enzyme or microorganism with high activity and the desired stereoselectivity (producing either the (R) or (S) enantiomer) for ethyl 2-oxohexanoate can be a time-consuming and labor-intensive process. researchgate.net
Controlling Enantiomeric Excess (e.e.): While biocatalysts can be highly selective, achieving excellent enantiomeric excess (>99% e.e.) is not always straightforward. Reaction conditions such as temperature, pH, and the presence of additives (like amino acids) can significantly influence the stereochemical outcome of the reduction. researchgate.net
Substrate and Product Inhibition: The efficiency of a biocatalyst can be hampered by inhibition from either the substrate (ethyl 2-oxohexanoate) or the product (this compound), limiting the achievable product concentration.
Cofactor Regeneration: Many of the oxidoreductase enzymes responsible for the reduction require cofactors like NADH or NADPH. Implementing an efficient and economical system for regenerating these cofactors within the reaction vessel is a critical hurdle for developing a viable process. mdpi.com
Complexity of Biological Activity Mechanisms
While this compound is recognized as a flavor compound, particularly in alcoholic beverages like wine and Chinese baijiu, a detailed understanding of its specific biological activity and the mechanisms behind it is not fully elucidated. upm.edu.myresearchgate.netnih.gov The complexity arises from several factors.
Firstly, in the context of flavor, the compound's effect is rarely due to its action in isolation. The final sensory perception of "fruitiness" or other aromatic nuances is often the result of synergistic or antagonistic interactions with a multitude of other volatile compounds present in the beverage. researchgate.net For instance, studies on the related compound ethyl 2-hydroxy-4-methylpentanoate (B1259815) have shown that it can have a synergistic effect, enhancing the perception of fruity aromas in wine even at concentrations below its own detection threshold. researchgate.net Elucidating the precise contribution of this compound in such a complex chemical milieu is a significant research challenge.
Secondly, much of the detailed research on the biological activity of hydroxyhexanoate derivatives has focused on other isomers, such as ethyl 3-hydroxyhexanoate (B1247844), which has demonstrated potent antiviral activity against Coxsackievirus B. frontiersin.orgresearchgate.netnih.gov This compound was found to inhibit viral replication at the RNA level. frontiersin.orgresearchgate.netnih.gov While this provides a potential avenue for investigation, it also highlights the challenge of isomeric specificity; the biological activity of the 2-hydroxy isomer cannot be assumed to be the same as the 3-hydroxy isomer. Distinguishing the mechanisms and biological targets of these closely related structures is a key area for future research.
Analytical Challenges in Complex Matrices
The accurate detection and quantification of this compound in complex samples such as wine, spirits, or biological fluids present considerable analytical difficulties. researchgate.netnih.gov These matrices contain hundreds of other compounds, many of which are structurally similar and present at much higher concentrations, leading to significant analytical interference.
Key challenges include:
Low Concentrations: this compound is often a trace component, requiring highly sensitive analytical methods and often a pre-concentration step. nih.gov Techniques like headspace solid-phase microextraction (HS-SPME) or liquid-liquid microextraction (LLME) are employed to isolate and concentrate the analyte from the bulk matrix before analysis. nih.gov
Matrix Effects: The complex nature of samples like wine or fermented liquors can interfere with the analytical signal, either suppressing or enhancing it, which complicates accurate quantification. Techniques such as the use of matrix-matched calibration curves or internal standards are necessary to mitigate these effects. nih.gov
Chiral Separation: Since the (R) and (S) enantiomers can have different sensory properties and biological origins, distinguishing between them is often necessary. This requires chiral analytical techniques, most commonly chiral gas chromatography (GC) with a specialized cyclodextrin-based column. researchgate.net Developing and optimizing these chiral separation methods can be challenging, requiring careful selection of the column and chromatographic conditions to achieve baseline separation of the enantiomers. researchgate.net
Method Validation: Ensuring the reliability of the analytical method is crucial. This involves rigorous validation, including determining the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery, which can be a demanding process for trace analysis in complex samples. nih.gov
Scaling Up of Synthetic and Biocatalytic Processes
Transitioning the synthesis of this compound from a laboratory procedure to an industrial-scale process introduces a host of new challenges, for both chemical and biocatalytic routes. The economic feasibility and efficiency of large-scale production are paramount.
For biocatalytic processes , the challenges include:
Process Productivity: Achieving a high space-time yield (the amount of product produced per unit volume per unit time) is critical for economic viability. This can be limited by low substrate concentrations due to solubility or toxicity issues, or by slow reaction rates. thieme-connect.de
Biocatalyst Stability and Reusability: Enzymes can be expensive. Therefore, their stability over long operational periods and the ability to immobilize and reuse them for multiple reaction cycles are crucial for reducing costs. thieme-connect.denih.gov
Downstream Processing: The isolation and purification of the product from the aqueous reaction medium, which contains residual substrates, biomass, salts, and other by-products, can be complex and costly. mdpi.comacs.org This step can account for a significant portion of the total production cost.
Sterility and Contamination: In processes using whole microorganisms, maintaining sterile conditions to prevent contamination by competing microbes is a significant operational challenge, especially on a large scale. researchgate.net
For chemical synthesis , scaling up presents issues such as:
Reaction Conditions: Mild conditions used in the lab may not be economically viable on an industrial scale. Processes often need to be adapted to higher temperatures and pressures to increase throughput. mdpi.com
Heat Management: Exothermic reactions, such as the oxidation of aldehydes to produce precursors, require efficient heat removal systems to maintain control and prevent runaway reactions. mdpi.com
Catalyst Cost and Separation: If precious metal catalysts are used, their cost and efficient recovery from the reaction mixture are major economic drivers.
Waste Management: Large-scale chemical synthesis can generate significant amounts of waste, including spent catalysts and solvents, which require costly and environmentally sound disposal methods.
Sustainability Aspects in Production and Application
In line with the principles of green chemistry, there is a growing imperative to develop sustainable methods for producing chemicals like this compound. This involves minimizing environmental impact throughout the product lifecycle, from raw material sourcing to final application and disposal.
The primary challenges and areas of research in this context are:
Renewable Feedstocks: Traditional chemical synthesis often relies on petrochemical feedstocks. A major goal is to shift towards renewable starting materials. Lignocellulosic biomass (from agricultural or forestry waste) is an abundant and promising alternative, but its conversion into chemical building blocks is a complex and often costly process. acs.orgresearchgate.net
Green Solvents and Reagents: The use of hazardous organic solvents is a significant environmental concern. Research focuses on replacing them with greener alternatives like water, supercritical fluids, or bio-based solvents like glycerol (B35011). blogspot.com Similarly, replacing toxic chemical reagents with more benign alternatives, such as using oxygen or hydrogen peroxide as oxidants instead of heavy metal-based agents, is a key objective. mdpi.com
Energy Efficiency: Many chemical processes are energy-intensive. The development of more energy-efficient synthetic routes, for example by using biocatalysis which operates at mild temperatures and pressures, or by employing alternative energy sources like ultrasound, can significantly reduce the carbon footprint of production. nih.govmdpi.com
Process Integration and Circular Economy: A holistic approach involves integrating processes within a biorefinery concept. For example, volatile fatty acids produced from the fermentation of municipal waste could serve as precursors for synthesizing esters like this compound. mdpi.com This aligns with the principles of a circular economy by valorizing waste streams and minimizing resource depletion. mdpi.comresearchgate.net The challenge lies in developing and integrating these complex, multi-step processes in an economically viable way.
Future Research Perspectives on Ethyl 2 Hydroxyhexanoate
Exploration of Novel Bioactivities and Therapeutic Targets
While primarily known for its role as a flavor and fragrance agent, preliminary studies have hinted at broader biological activities for Ethyl 2-hydroxyhexanoate and related compounds. Future research will likely delve deeper into these potential applications. For instance, a study on metabolites for early breast cancer diagnosis identified ethyl (R)-3-hydroxyhexanoate as part of an effective diagnostic model, suggesting that related hydroxyhexanoate esters could be valuable biomarkers. mdpi.com Further investigation into the specific interactions of this compound with biological systems is warranted.
Research into the antiviral properties of similar compounds, such as ethyl 3-hydroxyhexanoate (B1247844), has shown potent activity against viruses like Coxsackievirus B by potentially targeting viral RNA replication. nih.gov This opens up an avenue for investigating whether this compound possesses similar or complementary antiviral capabilities against a range of pathogens. Identifying the specific molecular targets, such as viral proteins or host factors, will be a critical step in this research. nih.gov
Table 1: Potential Bioactivities for Future Research
| Research Area | Potential Application | Related Findings |
|---|---|---|
| Oncology | Biomarker for early cancer detection. | Ethyl (R)-3-hydroxyhexanoate is part of a diagnostic model for breast cancer. mdpi.com |
| Antiviral Therapy | Inhibition of viral replication. | Ethyl 3-hydroxyhexanoate shows efficacy against Coxsackievirus B. nih.gov |
Development of Advanced Biocatalytic Systems
The synthesis of chiral molecules like this compound with high enantiomeric purity is crucial for many applications, particularly in pharmaceuticals. Biocatalysis, using whole cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical synthesis.
Immobilization of these biocatalysts in systems like calcium alginate spheres can improve their stability and reusability, making the process more economically viable. semanticscholar.org The development of continuous enzymatic processes, perhaps utilizing membrane reactors, could further enhance space-time yield and facilitate large-scale production. nih.gov
Table 2: Examples of Biocatalytic Systems for Hydroxy Ester Synthesis
| Biocatalyst | Substrate | Product | Key Findings |
|---|---|---|---|
| Pichia methanolica SC 16116 | Ethyl 5-oxohexanoate | Ethyl (S)-5-hydroxyhexanoate | Yields of 80-90% and >95% enantiomeric excess. nih.gov |
| Aureobasidium pullulans SC 13849 | Ethyl 2-oxo-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6-naphthalenyl) acetate | Ethyl 2-(R)-hydroxy-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6'-naphthalenyl)acetate | 98% yield and 96% enantiomeric excess. nih.gov |
Integration into Multi-Omics Studies for Systems-Level Understanding
To fully comprehend the biological significance of this compound, it must be studied within the context of complex biological systems. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for this type of systems-level analysis. nih.gov
For instance, metabolomics studies have already identified hydroxyhexanoate as a regulated metabolite in fetal heart samples under hypoxic conditions, suggesting a role in metabolic reprogramming. mdpi.com In the context of food science, multi-omics evaluations of orange flavor have identified ethyl 3-hydroxyhexanoate as one of the key esters differentiating orange from mandarin, linking it to specific biosynthetic pathways and genetic markers. researchgate.net
Future research could apply similar multi-omics strategies to investigate the effects of this compound exposure on various cell types or organisms. This could reveal novel metabolic pathways influenced by the compound, identify protein interaction networks, and uncover gene regulatory changes, providing a holistic view of its biological impact. nih.govmdpi.com
Computational Chemistry and Molecular Modeling for Predictive Research
Computational tools are becoming indispensable in modern chemical research. For this compound, computational chemistry and molecular modeling can predict its physicochemical properties, potential biological activities, and interactions with molecular targets.
Techniques like molecular docking can be used to screen for potential protein targets, as demonstrated in studies of ethyl 3-hydroxyhexanoate, which showed high docking scores against non-structural proteins of several RNA viruses. nih.gov This predictive capability can guide experimental research, saving time and resources by prioritizing the most promising avenues of investigation.
Furthermore, computational models can help in understanding the reaction mechanisms of its synthesis and degradation. This knowledge is crucial for optimizing production processes and for assessing its environmental fate. Predicted properties such as the octanol-water partition coefficient (logP) and topological polar surface area (TPSA) provide initial insights into its behavior in biological and environmental systems. uni.luchemscene.com
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C8H16O3 | uni.lunist.gov |
| Molecular Weight | 160.21 g/mol | thegoodscentscompany.comscbt.com |
| XlogP | 1.7 | uni.lu |
| Boiling Point | 80-83 °C @ 11 mm Hg | thegoodscentscompany.comchemsrc.com |
| Density | 0.967 g/mL at 25°C | thegoodscentscompany.comchemsrc.com |
Sustainable Production and Circular Economy Approaches
The principles of sustainable production and the circular economy are increasingly important in the chemical industry. Research into this compound is aligning with these principles, particularly in the valorization of waste streams.
One promising area is the use of agro-industrial by-products as feedstocks for producing valuable chemicals. For example, grape pomace has been investigated as a source for producing hexanoic acid, a precursor for ethyl hexanoate (B1226103), through fermentation. researchgate.net Similarly, waste materials can be used as carbon sources for microbial production of polyhydroxyalkanoates (PHAs), which are biodegradable bioplastics. medcraveonline.comnih.gov The monomer units of PHAs, such as 3-hydroxyhexanoate, are structurally related to this compound. researchgate.net
The concept of a circular economy involves creating closed-loop systems where waste is minimized and resources are reused. Research is exploring the bioconversion of plastic waste, like polyethylene (B3416737) terephthalate (B1205515) (PET), into value-added products such as PHAs. medcraveonline.commdpi.com This involves the microbial or enzymatic depolymerization of plastics into monomers that can then be used as feedstock for producing new biopolymers. medcraveonline.com These approaches not only provide a sustainable route to valuable chemicals and materials but also address the critical issue of plastic pollution. mdpi.comacs.org
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing Ethyl 2-hydroxyhexanoate in laboratory settings?
- Methodological Answer : this compound can be synthesized via esterification of 2-hydroxyhexanoic acid with ethanol using acid catalysts (e.g., sulfuric acid). Reaction conditions (temperature, molar ratios, and catalyst concentration) should be optimized using Design of Experiments (DoE) to maximize yield. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to achieve high purity (>98%). Analytical validation via NMR (¹H/¹³C) and GC-MS ensures structural integrity and purity .
Q. How can researchers ensure accurate quantification of this compound in complex matrices like food products?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is ideal for separating this compound from food volatiles. Use internal standards (e.g., deuterated ethyl esters) to correct for matrix effects. For liquid samples, solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with dichloromethane improves recovery rates. Calibration curves should span expected concentration ranges (e.g., 0.1–100 ppm), with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data regarding the stability of this compound under varying pH conditions be systematically resolved?
- Methodological Answer : To resolve stability discrepancies, conduct accelerated degradation studies under controlled pH (1–12) and temperature (25–60°C). Monitor degradation kinetics via HPLC-UV or LC-MS, identifying breakdown products (e.g., hexanoic acid or ethanol). Use Arrhenius modeling to extrapolate shelf-life under ambient conditions. Statistical tools like ANOVA can assess pH-dependent degradation pathways, while replication across independent labs reduces bias .
Q. What experimental approaches are recommended to investigate the enantiomer-specific bioactivity of this compound in microbial systems?
- Methodological Answer : Separate enantiomers using chiral chromatography (e.g., Chiralpak IA column) and validate purity via polarimetry. Test each enantiomer’s bioactivity in microbial growth assays (e.g., E. coli or S. cerevisiae) with dose-response curves (0–10 mM). Compare metabolic uptake via isotopically labeled (¹³C) compounds tracked by LC-MS. Include racemic mixtures as controls to assess synergistic/antagonistic effects. Statistical modeling (e.g., principal component analysis) can link structural features to bioactivity .
Methodological Considerations for Experimental Design
Q. What controls are critical when studying this compound’s role as a flavor volatile in meat products?
- Methodological Answer : Include negative controls (meat samples without this compound) and positive controls (commercial flavor additives). Monitor oxidation byproducts (e.g., peroxides) using thiobarbituric acid reactive substances (TBARS) assays. For sensory analysis, use blinded panels and standardized scoring systems. Replicate experiments across multiple batches to account for natural variability in meat composition .
Q. How should researchers address potential neurotoxicity concerns during in vivo studies with this compound?
- Methodological Answer : Follow OECD Guidelines for chemical safety testing. Use adult mammalian models (e.g., rats) for acute toxicity (LD50) and subchronic exposure (28-day) studies. Assess neurobehavioral endpoints (e.g., motor function, histopathology of brain tissues). Compare results to structurally similar compounds (e.g., 2-hexanone) to contextualize risks. Ensure compliance with institutional animal care protocols and statistical power analysis to validate sample sizes .
Data Analysis and Interpretation
Q. What statistical methods are suitable for analyzing dose-dependent effects of this compound in cell culture assays?
- Methodological Answer : Fit dose-response data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals. Use bootstrap resampling to assess model robustness. For multi-omics data (e.g., transcriptomics), apply pathway enrichment analysis (KEGG, GO) and machine learning (random forests) to identify mechanistic links .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
